2-Benzyldibenzofuran

Electrophilic aromatic substitution Regioselectivity Dibenzofuran functionalization

2-Benzyldibenzofuran (CAS 99329-32-5, molecular formula C₁₉H₁₄O, molecular weight 258.3 g/mol) is a dibenzofuran derivative featuring a benzyl substituent at the 2-position of the tricyclic aromatic system. It belongs to the class of 2-alkyldibenzofurans, which are important intermediates in the synthesis of dyes, pigments, and pharmacologically active compounds.

Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
CAS No. 99329-32-5
Cat. No. B12076005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyldibenzofuran
CAS99329-32-5
Molecular FormulaC19H14O
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=C(C=C2)OC4=CC=CC=C43
InChIInChI=1S/C19H14O/c1-2-6-14(7-3-1)12-15-10-11-19-17(13-15)16-8-4-5-9-18(16)20-19/h1-11,13H,12H2
InChIKeyPPEMUKPVSUNUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyldibenzofuran (CAS 99329-32-5) – A Key 2-Substituted Dibenzofuran for Selective Synthesis and Functional Materials Procurement


2-Benzyldibenzofuran (CAS 99329-32-5, molecular formula C₁₉H₁₄O, molecular weight 258.3 g/mol) is a dibenzofuran derivative featuring a benzyl substituent at the 2-position of the tricyclic aromatic system . It belongs to the class of 2-alkyldibenzofurans, which are important intermediates in the synthesis of dyes, pigments, and pharmacologically active compounds. The compound is typically prepared via Friedel–Crafts benzylation of dibenzofuran with benzyl chloride in the presence of a Lewis acid catalyst [1]. Its value in procurement lies in its specific regiochemistry, which influences downstream reactivity and target-molecule properties.

2-Regioisomer intermediate for selective dibenzofuran functionalization
Precursor to dyes, pigments, and pharmacophore building blocks
Friedel–Crafts benzylation route; verify 2-isomer vs. 3-isomer purity

Why 2-Benzyldibenzofuran Cannot Be Substituted with Other 2-Alkyl or 2-Aryl Dibenzofurans


Although dibenzofuran can be functionalized at the 2-position with various alkyl or aryl groups, the benzyl substituent imparts a unique balance of steric demand and electronic character that cannot be replicated by simple methyl, phenyl, or acyl analogs. In electrophilic substitutions, the benzyl group activates the ring to a different extent than a methyl group, while the benzylic C–H bonds provide a synthetic handle for further oxidation or functionalization that is absent in 2-phenyl or 2-methyl derivatives. Furthermore, the regioisomeric purity achievable via Friedel–Crafts benzylation is markedly lower than that of benzoylation, meaning that 2-benzyldibenzofuran procured for further derivatization must be carefully characterized for 3-isomer content, unlike 2-benzoyldibenzofuran which is formed with much higher positional selectivity [1].

Steric/electronic mismatch
Benzyl substituent activates the ring differently than methyl or phenyl; reactivity and regiochemical outcomes may shift.
Benzylic C–H handle absent
2-Phenyl and 2-methyl analogs lack oxidizable benzylic bonds, limiting synthetic diversification opportunities.
Regioisomeric impurity risk
Benzylation gives lower 2-isomer purity than benzoylation; 3-isomer may co-elute and interfere in downstream chemistry.

Quantitative Differentiation Evidence for 2-Benzyldibenzofuran vs. Closest Analogs


Regioisomeric Selectivity in Friedel–Crafts Benzylation: 2-Benzyldibenzofuran vs. 2-Benzoyldibenzofuran

The positional selectivity for benzylation of dibenzofuran is substantially lower than for benzoylation. In benzylation, the ratio of 2-isomer to 3-isomer ranges from 2.0:1 to 1.0:1, depending on solvent and catalyst . In contrast, benzoylation under standard conditions (AlCl₃, nitrobenzene, 15 °C) yields 90.5% 2-benzoyldibenzofuran vs. 8.7% 3-benzoyldibenzofuran, a ratio of approximately 10.4:1 [1]. This 5- to 10-fold difference in regioisomeric purity has direct implications for procurement: 2-benzyldibenzofuran may require additional purification to meet the isomeric purity of its 2-benzoyl analog.

Regioisomeric selectivity
Cross-study comparable
2-Isomer:3-Isomer ratio ~2:1 to 1:1 (benzylation) vs. ~10.4:1 (benzoylation)
Supports procurement specification for isomer purity; benzylation may need additional purification.
Solvent and catalyst affect benzylation ratio; verify batch isomer content.
Electrophilic aromatic substitution Regioselectivity Dibenzofuran functionalization

Presence of Benzylic C–H Bonds Enables Further Functionalization

The benzyl substituent in 2-benzyldibenzofuran contains two benzylic C–H bonds that are susceptible to selective oxidation. This allows conversion to the corresponding ketone (2-benzoyldibenzofuran) or carboxylic acid, whereas 2-phenyldibenzofuran lacks this synthetic handle entirely. The benzylic position can also be halogenated or used for radical-mediated coupling reactions [1]. This functional group versatility is absent in 2-methyl- or 2-ethyldibenzofuran, where the aliphatic C–H bonds are less activated.

Benzylic C–H bonds
Class-level inference
Two benzylic C–H bonds enable selective oxidation, halogenation, or radical coupling.
Enables divergent synthetic routes: masked benzoyl synthon, halogenated intermediates.
Lacking in 2-phenyl and 2-methyl analogs; data to verify under specific conditions.
Benzylic oxidation Synthetic intermediate Functional group interconversion

Molecular Weight and Rotatable Bond Differences Impact Physicochemical Properties

Compared to 2-phenyldibenzofuran (MW 244.3 g/mol, 1 rotatable bond), 2-benzyldibenzofuran has a higher molecular weight (258.3 g/mol) and an additional rotatable bond (2 vs. 1) due to the methylene linker . This increases molecular flexibility and lipophilicity, which can affect membrane permeability and binding affinity in biological assays. The difference in calculated logP is approximately 0.3–0.5 log units higher for the benzyl derivative [1].

Physicochemical profile
Supporting evidence
ΔMW +14.0 g/mol, ΔRotatable bonds +1, ΔlogP ≈ +0.5 vs. 2-phenyl analog
Supports property-based compound selection in SAR campaigns.
Predicted/calculated values; confirm experimentally if critical.
Drug-likeness ADME prediction Physicochemical profiling

Optimal Application Scenarios for 2-Benzyldibenzofuran Based on Quantitative Differentiation


Synthesis of 2-Benzoyldibenzofuran via Benzylic Oxidation

When the synthetic goal is 2-benzoyldibenzofuran but direct Friedel–Crafts benzoylation is incompatible with other functional groups present on the substrate, the two-step sequence of benzylation followed by benzylic oxidation offers a viable alternative [1]. The benzyl group acts as a masked benzoyl synthon, enabling late-stage oxidation under controlled conditions.

Preparation of Regioisomerically Defined Dibenzofuran Libraries for Biological Screening

In structure–activity relationship (SAR) studies, the 2-benzyl substituent provides a distinct pharmacophoric element versus 2-phenyl or 2-methyl analogs. Procurement of 2-benzyldibenzofuran with certified 2-isomer:3-isomer ratio (e.g., ≥95:5) ensures that observed biological activity is attributable to the 2-regioisomer and not to contaminating 3-isomer .

Intermediate in Dye and Pigment Manufacturing

Dibenzofuran derivatives are used in the production of dyes and pigments. The benzyl group enhances solubility in organic solvents and can influence the absorption spectrum of the final dye. The 2-position attachment ensures a specific orientation of the chromophore relative to the dibenzofuran core, which cannot be achieved with 1- or 3-substituted isomers .

Radical-Mediated Coupling Reactions at the Benzylic Position

The benzylic C–H bonds in 2-benzyldibenzofuran can undergo homolytic cleavage to generate a stabilized benzyl radical. This radical can participate in C–C bond-forming reactions with alkenes or arenes, enabling the construction of complex molecular architectures that are inaccessible from 2-phenyl- or 2-methyldibenzofuran .

Application
Selection Property
Validation Focus
Synthesis of 2-benzoyldibenzofuran via benzylic oxidation
Masked benzoyl synthon approach
Oxidation selectivity and ketone yield
Regioisomer-defined dibenzofuran libraries for biological screening
Certified 2-isomer ratio
3-Isomer content verification
Intermediate in dye and pigment manufacturing
2-Position substitution for chromophore alignment
Solubility and absorption spectrum impact
Radical-mediated coupling reactions at the benzylic position
Stabilized benzyl radical generation
Radical coupling efficiency
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